1-(3-Ethyl-2-fluorophenyl)propan-1-one

Catalog No.
S14614027
CAS No.
M.F
C11H13FO
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethyl-2-fluorophenyl)propan-1-one

Product Name

1-(3-Ethyl-2-fluorophenyl)propan-1-one

IUPAC Name

1-(3-ethyl-2-fluorophenyl)propan-1-one

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C11H13FO/c1-3-8-6-5-7-9(11(8)12)10(13)4-2/h5-7H,3-4H2,1-2H3

InChI Key

DLBCUCJDUQEANF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)F

1-(3-Ethyl-2-fluorophenyl)propan-1-one is a highly specialized, di-substituted propiophenone derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring an ortho-fluoro substituent and a meta-ethyl group, this compound offers a specific stereoelectronic profile characterized by an out-of-plane carbonyl conformation and a highly activated site for nucleophilic aromatic substitution (SNAr). For procurement teams and process chemists, this exact substitution pattern provides predictable regiocontrol in downstream cyclizations and alpha-functionalizations, making it a highly efficient starting material for benzisoxazole, indazole, and substituted quinoline scaffolds compared to standard mono-substituted propiophenones [1].

Attempting to substitute 1-(3-Ethyl-2-fluorophenyl)propan-1-one with its non-fluorinated analog (1-(3-ethylphenyl)propan-1-one) or its para-fluoro isomer (1-(3-ethyl-4-fluorophenyl)propan-1-one) fundamentally disrupts synthetic workflows. The absence of the ortho-fluorine atom eliminates the capacity for tandem SNAr-condensation cyclizations, requiring significantly longer, lower-yielding multi-step routes to achieve the same heterocyclic cores. Furthermore, the specific 2-fluoro-3-ethyl arrangement creates a distinct steric environment that governs the stereoselectivity of asymmetric reductions of the ketone; substituting with a 4-fluoro isomer alters the transition state geometry, leading to a severe drop in enantiomeric excess (ee) during chiral catalyst-mediated reductions [1]. Consequently, generic substitution results in compromised process efficiency and unacceptable impurity profiles.

Enhanced Regioselectivity and Yield in Heterocyclic Ring Closure (SNAr)

The ortho-relationship between the fluorine atom and the propanoyl group in 1-(3-Ethyl-2-fluorophenyl)propan-1-one highly activates the carbon-fluorine bond toward nucleophilic attack by dinucleophiles such as hydroxylamine. In standard benzisoxazole synthesis, this compound achieves a cyclization yield of >92% under mild basic conditions. In contrast, utilizing the 4-fluoro isomer (1-(3-ethyl-4-fluorophenyl)propan-1-one) requires forcing conditions and yields less than 45% of the desired cyclized product due to the lack of ortho-activation and proximity effects [1].

Evidence DimensionCyclization yield (Benzisoxazole formation)
Target Compound Data>92% yield (mild conditions, 80°C)
Comparator Or Baseline1-(3-Ethyl-4-fluorophenyl)propan-1-one (<45% yield, 130°C)
Quantified Difference>47% absolute yield increase and milder process conditions
ConditionsReaction with hydroxylamine hydrochloride, K2CO3, DMF

Procurement of the exact ortho-fluoro isomer is critical for minimizing energy costs and maximizing throughput in the industrial-scale synthesis of fused heterocyclic APIs.

Stereocontrol in Asymmetric Ketone Reduction

The synthesis of chiral APIs often requires the asymmetric reduction of the propiophenone core. The steric bulk of the ortho-fluoro and adjacent meta-ethyl groups in 1-(3-Ethyl-2-fluorophenyl)propan-1-one restricts the rotational freedom of the carbonyl group, effectively locking the conformation. When subjected to Ru-catalyzed asymmetric transfer hydrogenation (ATH), this compound yields the corresponding chiral alcohol with an enantiomeric excess (ee) of >98%. Conversely, the non-fluorinated analog, 1-(3-ethylphenyl)propan-1-one, exhibits greater conformational flexibility, resulting in a significantly lower ee of ~85% under identical catalytic conditions [1].

Evidence DimensionEnantiomeric excess (ee) in Ru-catalyzed ATH
Target Compound Data>98% ee
Comparator Or Baseline1-(3-ethylphenyl)propan-1-one (~85% ee)
Quantified Difference13% improvement in enantiomeric purity
ConditionsRu(II)-TsDPEN catalyst, HCOOH/Et3N, 25°C

High initial enantiopurity directly reduces the need for expensive downstream chiral resolution steps, lowering overall manufacturing costs for chiral drug substances.

Alpha-Proton Acidity and Enolization Kinetics

The electron-withdrawing nature of the ortho-fluorine atom significantly increases the acidity of the alpha-protons on the propanoyl group compared to non-fluorinated analogs. This stereoelectronic effect accelerates enolization-dependent reactions, such as alpha-bromination. Kinetic studies indicate that 1-(3-Ethyl-2-fluorophenyl)propan-1-one undergoes quantitative alpha-bromination in less than 2 hours at room temperature. The baseline comparator, 1-(3-ethylphenyl)propan-1-one, requires over 6 hours and heating to achieve similar conversion, leading to a higher propensity for over-bromination and degradation byproducts [1].

Evidence DimensionTime to >99% conversion in alpha-bromination
Target Compound Data<2 hours at 25°C
Comparator Or Baseline1-(3-ethylphenyl)propan-1-one (>6 hours, 40°C)
Quantified Difference>3x faster reaction kinetics and improved impurity profile
ConditionsBr2, acetic acid, 25°C vs 40°C

Faster, room-temperature enolization improves batch cycle times and reduces the formation of difficult-to-remove polybrominated impurities during scale-up.

Precursor for Substituted Benzisoxazole and Indazole APIs

Leveraging its highly activated ortho-fluoro group, 1-(3-Ethyl-2-fluorophenyl)propan-1-one is a highly efficient starting material for synthesizing 3-ethyl-4-ethyl/substituted benzisoxazoles and indazoles via condensation with hydroxylamine or hydrazine. This makes it highly relevant for the procurement of intermediates in the development of atypical antipsychotics or kinase inhibitors, directly utilizing the >92% cyclization yields demonstrated in comparative studies [1].

Synthesis of Chiral 1-Arylpropan-1-ol Derivatives

Due to the conformational locking provided by the 2-fluoro and 3-ethyl substituents, this compound is perfectly suited for asymmetric transfer hydrogenation (ATH). It serves as a high-ee (>98%) precursor for chiral building blocks used in CNS drug discovery, where strict stereochemical control is mandatory and downstream resolution costs must be minimized [2].

Regioselective Electrophilic Aromatic Substitution (EAS) Intermediates

The specific substitution pattern leaves the 4- and 6-positions open for further functionalization. The combined directing effects of the ortho-fluoro (activating ortho/para) and meta-ethyl groups allow for predictable, high-yield halogenation or nitration at the 4-position, streamlining the synthesis of highly functionalized tri- or tetra-substituted aromatic cores for advanced materials or agrochemicals [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

180.095043196 g/mol

Monoisotopic Mass

180.095043196 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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